molecular formula C17H20FN3O2 B6047684 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

カタログ番号 B6047684
分子量: 317.36 g/mol
InChIキー: PICXSTXGTGCTNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by JNJ-42165279 leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.

作用機序

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors, which are G protein-coupled receptors located on the surface of cells. The activation of cannabinoid receptors by endocannabinoids leads to the modulation of various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.
Biochemical and Physiological Effects:
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues (Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). The modulation of endocannabinoid signaling by 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide leads to the reduction of pain behavior, inflammation, anxiety, and depression-like behavior in preclinical models (Gunduz-Cinar et al., 2013, 2018; Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-convulsant and anti-emetic effects in preclinical models (Ignatowska-Jankowska et al., 2014; Vandevoorde et al., 2016).

実験室実験の利点と制限

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in physiological processes. However, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has limited aqueous solubility, which can make it difficult to use in some experimental settings. Additionally, the long-term effects of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide on endocannabinoid signaling and physiological processes are not well understood, and further studies are needed to fully elucidate its therapeutic potential.

将来の方向性

There are several future directions for the research of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential application is in the treatment of chronic pain, which is a major public health concern. 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has shown promise in preclinical models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of anxiety and depression, which are also major public health concerns. 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has shown promise in preclinical models of anxiety and depression, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to fully elucidate the long-term effects of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide on endocannabinoid signaling and physiological processes, as well as its potential for drug-drug interactions and adverse effects.

合成法

The synthesis of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves several steps, starting from the reaction of 3-fluorobenzaldehyde with 5-ethyl-3-methyl-4-isoxazolecarboxylic acid to form the intermediate 2-(5-ethyl-3-methyl-4-isoxazolyl)benzaldehyde. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide. The synthesis of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been described in detail in a patent application by Johnson & Johnson (US20170251222A1).

科学的研究の応用

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of various diseases, including pain, inflammation, anxiety, and depression. In a rat model of neuropathic pain, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord (Kaur et al., 2016). In a mouse model of acute inflammation, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce inflammation and pain behavior (Ignatowska-Jankowska et al., 2015). In a rat model of anxiety, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala (Gunduz-Cinar et al., 2013). In a mouse model of depression, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce depressive-like behavior and increase the levels of endocannabinoids in the hippocampus (Gunduz-Cinar et al., 2018). These studies suggest that 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has potential therapeutic applications in the treatment of various diseases.

特性

IUPAC Name

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-3-15-16(11(2)20-23-15)14-8-5-9-21(14)17(22)19-13-7-4-6-12(18)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXSTXGTGCTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。